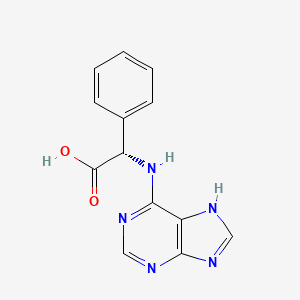
Cyclopentanecarbaldehyde;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarbaldehyde;iron, also known as 1,1′-Bisformylferrocene or 1,1′-Diformylferrocene, is an organometallic compound with the empirical formula C12H10FeO2. It is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings. This compound is known for its unique redox properties and is used in various chemical and industrial applications .
Méthodes De Préparation
Cyclopentanecarbaldehyde;iron can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with n-butyllithium and N,N,N,N-tetramethylethylenediamine in hexane, followed by the addition of dimethylformamide. The reaction mixture is then stirred and cooled to obtain the desired product . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Cyclopentanecarbaldehyde;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The formyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include ferrocene derivatives with modified functional groups.
Applications De Recherche Scientifique
Cyclopentanecarbaldehyde;iron has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organometallic compounds.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism by which Cyclopentanecarbaldehyde;iron exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it a valuable tool in studying electron transfer processes. Its molecular targets and pathways involve interactions with various redox-active species in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Cyclopentanecarbaldehyde;iron is unique compared to other ferrocene derivatives due to the presence of two formyl groups. Similar compounds include:
Ferrocenecarboxaldehyde: Contains a single formyl group and exhibits different reactivity and applications.
Ferrocenemethanol: Contains a hydroxymethyl group instead of formyl, leading to different chemical properties.
Acetylferrocene: Contains an acetyl group, which alters its reactivity and applications
These compounds share some similarities in their redox properties but differ in their specific functional groups and resulting chemical behavior.
Propriétés
IUPAC Name |
cyclopentanecarbaldehyde;iron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O.Fe/c2*7-5-6-3-1-2-4-6;/h2*5-6H,1-4H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSCRNZZHSXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=O.C1CCC(C1)C=O.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FeO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-(+)-1,2,3,11a-tetrahydro-7-nitro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione](/img/structure/B7950679.png)
![(2S,3R)-3-methyl-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]pentanoic acid](/img/structure/B7950686.png)
![3-[(2-Bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B7950690.png)

![N-(4-Chlorobenzyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B7950707.png)



![7-Phenylmethoxyspiro[chromene-2,3'-pyrrolidine];hydrochloride](/img/structure/B7950750.png)
![tert-butyl 4-oxo-5-phenylmethoxyspiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7950756.png)
